N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-8-16-17(10-13)24-19(21-16)22(18(23)15-5-2-6-15)12-14-4-3-9-20-11-14/h3-4,7-11,15H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXGVINBFGPYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzo[d]thiazole intermediate.
Formation of the Cyclobutanecarboxamide Moiety: This step involves the reaction of the intermediate with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzo[d]thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide exhibit significant antimicrobial properties. Studies on benzothiazole derivatives have shown efficacy against various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest a promising antimicrobial profile:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
These findings indicate that structural modifications can enhance antimicrobial efficacy.
Antitumor Activity
The compound's structural similarity to known antitumor agents has prompted investigations into its anticancer properties. In vitro studies have demonstrated the ability of derivatives to inhibit the proliferation of various cancer cell lines, including HepG2 and DLD cells.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity of similar compounds against human tumor cells, yielding the following results:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These results indicate that structural modifications can lead to varying degrees of cytotoxicity.
Therapeutic Potential
The compound's diverse biological activities position it as a candidate for further research in drug development:
- Antimicrobial Agents : Its efficacy against pathogens suggests potential use in developing new antibiotics.
- Anticancer Drugs : The observed cytotoxicity against cancer cell lines supports its investigation as a novel anticancer agent.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s benzothiazole-pyridine scaffold is shared with several analogs, but differences in substituents and functional groups critically alter properties:
Key Observations
Substituent Impact on Synthesis and Activity: Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) on the target compound’s benzothiazole may enhance lipophilicity compared to methoxy (electron-donating but polar) or bromo (electron-withdrawing) groups in analogs. This could improve membrane permeability but reduce solubility . Cyclobutanecarboxamide vs. This modification may also affect binding affinity in biological targets .
Biological Implications :
- Compound 20 () demonstrated antimitotic activity, suggesting that benzothiazole-pyridine derivatives with optimized solubility (e.g., methoxy groups) could be effective in oncology. The target compound’s methyl group might trade solubility for enhanced target engagement in hydrophobic pockets .
- ’s pyridine-3-carboxamide analog showed antibacterial effects, highlighting the scaffold’s versatility. The chloro substituent in this compound underscores the role of electron-withdrawing groups in modulating activity .
Synthetic Efficiency :
- Compound 20’s high yield (98%) contrasts with the variable yields (up to 81%) of ’s aryl-substituted acetamides. The cyclobutanecarboxamide moiety in the target compound may require more complex synthesis pathways, though specific data are lacking .
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a benzo[d]thiazole moiety with a pyridine ring, which may contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 394.5 g/mol. Its structure includes functional groups that are known to influence biological activity, such as the thiazole and pyridine rings, which are often associated with antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 29 μg/mL to over 200 μg/mL depending on the specific compound and structure modifications .
- Anticancer Potential : The presence of the thiazole and pyridine groups is often linked to anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways .
The mechanism of action for this compound likely involves interaction with specific molecular targets:
- Enzyme Inhibition : Compounds containing thiazole rings often inhibit enzymes critical for bacterial cell wall synthesis and DNA replication.
- Receptor Modulation : The compound may interact with various receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide | Structure | Effective against E. coli (MIC < 50 μg/mL) | Induces apoptosis in cancer cells |
| N-(6-acetylbenzothiazol-2-yl)-2-cyano-N-(dimethylamino)acrylamide | Structure | Broad-spectrum activity against fungi | Targets multiple cancer pathways |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against S. aureus and E. coli. The compounds were tested using the broth microdilution method, revealing MIC values indicating potent activity against these pathogens .
- Anticancer Activity : In vitro studies on benzothiazole derivatives indicated their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanisms involved include the modulation of caspase pathways and inhibition of survival signaling pathways like PI3K/Akt .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
